molecular formula C14H10BrCl2NO2 B11556264 N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11556264
M. Wt: 375.0 g/mol
InChI Key: VILGWMCHSWBXRX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromoaniline and 2,4-dichlorophenol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives of the phenyl rings.

    Reduction: Reduced forms of the phenyl rings or the acetamide group.

    Hydrolysis: 3-bromoaniline and 2-(2,4-dichlorophenoxy)acetic acid.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-bromophenyl)-2-(2,4-difluorophenoxy)acetamide
  • N-(3-bromophenyl)-2-(2,4-dichlorophenyl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C14H10BrCl2NO2

Molecular Weight

375.0 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C14H10BrCl2NO2/c15-9-2-1-3-11(6-9)18-14(19)8-20-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)

InChI Key

VILGWMCHSWBXRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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